molecular formula C3H7NO B1489484 N-Methylacetamide-N-D1 CAS No. 3669-70-3

N-Methylacetamide-N-D1

Cat. No.: B1489484
CAS No.: 3669-70-3
M. Wt: 74.1 g/mol
InChI Key: OHLUUHNLEMFGTQ-DYCDLGHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methylacetamide-N-D1 is the deuterium labeled N-Methylacetamide . It is used in the drug development process . It is stable if stored under recommended conditions .


Synthesis Analysis

The synthesis of N-Methylacetamide involves reaction with water in the presence of dilute acids such as dilute hydrochloric acid . The acid acts as a catalyst for the reaction between the amide and water .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . It is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions of N-Methylacetamide involve hydrogen bonds of deprotonated acids to amides . The reaction enthalpies for M+L = M+ + L, where M+ = Na+ and K+ and L = Acetamide, N-Methylacetamide, N,N-Dimethylacetamide, Glycine, and Glycylglycine, have been determined from the Collision-Induced Dissociation Thresholds .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 73.0938 . Its physical and chemical properties include a gas phase thermochemistry data, condensed phase thermochemistry data, phase change data, reaction thermochemistry data, gas phase ion energetics data, ion clustering data, IR Spectrum, Mass spectrum (electron ionization), and Gas Chromatography .

Mechanism of Action

The mechanism of action of N-Methylacetamide involves hydrolysis in the presence of dilute acids such as dilute hydrochloric acid . The acid acts as a catalyst for the reaction between the amide and water .

Safety and Hazards

N-Methylacetamide-N-D1 may damage fertility or the unborn child . It is advised to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions of N-Methylacetamide-N-D1 research could involve the use of reaction search pages in place of the enumerated reaction displays . It could also involve further studies on the hydrogen bonding dynamics and two-dimensional vibrational spectroscopy .

Properties

IUPAC Name

N-deuterio-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO/c1-3(5)4-2/h1-2H3,(H,4,5)/i/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLUUHNLEMFGTQ-DYCDLGHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]N(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

74.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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